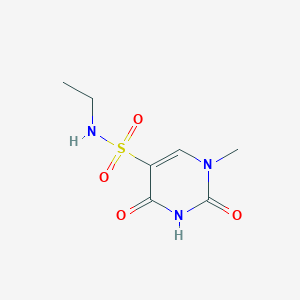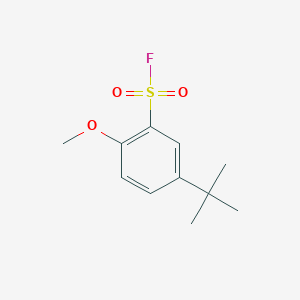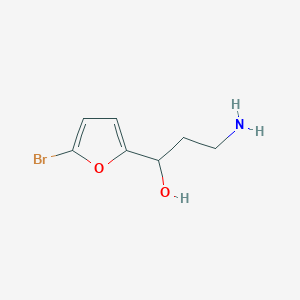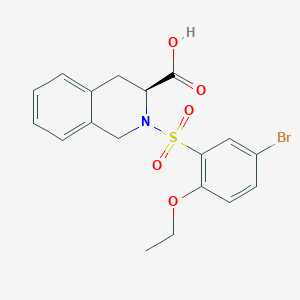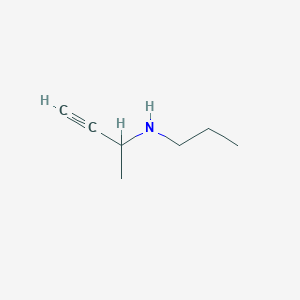
3-(Pyrazin-2-yl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrazin-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4N2O2 It is characterized by the presence of a pyrazine ring attached to a propynoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)prop-2-ynoic acid typically involves the coupling of a pyrazine derivative with a propynoic acid precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromopyrazine with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(Pyrazin-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions on the pyrazine ring.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid or pyrazine-2-ketone.
Reduction: Formation of 3-(pyrazin-2-yl)prop-2-ene or 3-(pyrazin-2-yl)propane.
Substitution: Formation of halogenated pyrazine derivatives or substituted pyrazine compounds.
科学的研究の応用
3-(Pyrazin-2-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Pyrazin-2-yl)prop-2-ynoic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the propynoic acid moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure with a thiophene ring instead of a pyrazine ring.
3-(Pyridin-2-yl)prop-2-ynoic acid: Contains a pyridine ring in place of the pyrazine ring.
3-(Furan-2-yl)prop-2-ynoic acid: Features a furan ring instead of a pyrazine ring.
Uniqueness
3-(Pyrazin-2-yl)prop-2-ynoic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C7H4N2O2 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC名 |
3-pyrazin-2-ylprop-2-ynoic acid |
InChI |
InChI=1S/C7H4N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h3-5H,(H,10,11) |
InChIキー |
JSRJNQBFWORORF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)

![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
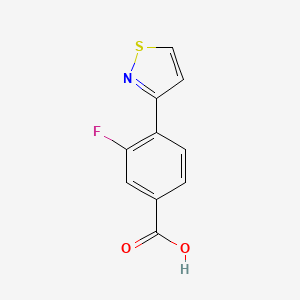
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
